Cas no 56723-81-0 (Methyl 2-amino-3-(3-methoxyphenyl)propanoate)

Methyl 2-amino-3-(3-methoxyphenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL1279049
- 56723-81-0
- methyl 2-amino-3-(3-methoxyphenyl)propanoate
- EN300-312871
- A1-18185
- AKOS013465359
- methyl2-amino-3-(3-methoxyphenyl)propanoate
- 3-Methoxy-DL-phenylalanine methyl ester
- Phenylalanine, 3-methoxy-, methyl ester
- methyl 2-amino-3-(3-methoxyphenyl)propanoate2-amino-3-(3-methoxyphenyl)propionic acid methyl ester
- Methyl 2-amino-3-(3-methoxyphenyl)propanoate
-
- インチ: 1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
- InChIKey: ITTNEYHOTRRQRM-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CC1C=CC=C(C=1)OC)N)=O
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 61.6Ų
Methyl 2-amino-3-(3-methoxyphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312871-2.5g |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 95.0% | 2.5g |
$480.0 | 2025-03-19 | |
Enamine | EN300-312871-0.5g |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 95.0% | 0.5g |
$217.0 | 2025-03-19 | |
TRC | M289238-50mg |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 50mg |
$ 185.00 | 2022-06-04 | ||
Enamine | EN300-312871-10g |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 93% | 10g |
$1486.0 | 2023-09-05 | |
Enamine | EN300-312871-0.25g |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 95.0% | 0.25g |
$138.0 | 2025-03-19 | |
Enamine | EN300-312871-1.0g |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 95.0% | 1.0g |
$278.0 | 2025-03-19 | |
Enamine | EN300-312871-0.05g |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 95.0% | 0.05g |
$65.0 | 2025-03-19 | |
1PlusChem | 1P01BVFE-1g |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 93% | 1g |
$394.00 | 2023-12-16 | |
1PlusChem | 1P01BVFE-100mg |
methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 93% | 100mg |
$177.00 | 2023-12-16 | |
Aaron | AR01BVNQ-5g |
Methyl 2-amino-3-(3-methoxyphenyl)propanoate |
56723-81-0 | 95% | 5g |
$1146.00 | 2025-02-14 |
Methyl 2-amino-3-(3-methoxyphenyl)propanoate 関連文献
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
Methyl 2-amino-3-(3-methoxyphenyl)propanoateに関する追加情報
Methyl 2-amino-3-(3-methoxyphenyl)propanoate (CAS No. 56723-81-0): A Comprehensive Overview
Methyl 2-amino-3-(3-methoxyphenyl)propanoate, identified by its Chemical Abstracts Service Number (CAS No.) 56723-81-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various scientific domains.
The molecular structure of Methyl 2-amino-3-(3-methoxyphenyl)propanoate consists of an amino group (-NH₂) attached to a propanoate moiety, which is further substituted with a 3-methoxyphenyl group. This distinctive arrangement imparts unique chemical properties that make it a valuable candidate for further exploration in drug discovery and material science.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit both biological activity and structural diversity. Methyl 2-amino-3-(3-methoxyphenyl)propanoate fits well within this category, as its molecular design suggests potential interactions with biological targets. The presence of the amino group and the aromatic ring system provides multiple sites for functionalization, enabling the synthesis of derivatives with tailored properties.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. Researchers have been exploring its pharmacological profile to assess its suitability for treating various diseases. Preliminary studies indicate that derivatives of Methyl 2-amino-3-(3-methoxyphenyl)propanoate may exhibit anti-inflammatory, analgesic, or even anticancer properties. These findings are particularly intriguing given the growing demand for innovative treatments in an increasingly complex medical landscape.
The synthesis of Methyl 2-amino-3-(3-methoxyphenyl)propanoate is another area of active interest. The compound's structural complexity necessitates sophisticated synthetic methodologies to ensure high yield and purity. Advances in organic chemistry have enabled more efficient routes to this target molecule, making it more accessible for large-scale production and further research.
Furthermore, the compound's stability under various conditions is a critical factor in its practical application. Studies have been conducted to evaluate its solubility, melting point, and reactivity, providing valuable data for optimizing its use in different environments. These characteristics are essential for ensuring that Methyl 2-amino-3-(3-methoxyphenyl)propanoate performs reliably in both laboratory settings and potential industrial processes.
The role of computational chemistry in understanding the behavior of Methyl 2-amino-3-(3-methoxyphenyl)propanoate cannot be overstated. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at the atomic level. This approach has not only accelerated the drug discovery process but also provided insights into how structural modifications can enhance its efficacy and reduce side effects.
In conclusion, Methyl 2-amino-3-(3-methoxyphenyl)propanoate (CAS No. 56723-81-0) represents a promising area of research with significant implications for pharmaceutical development. Its unique structure, combined with its potential biological activity, makes it a compound worthy of continued investigation. As scientific understanding evolves, so too will the applications and benefits derived from this remarkable molecule.
56723-81-0 (Methyl 2-amino-3-(3-methoxyphenyl)propanoate) 関連製品
- 488834-75-9(Quinoxalin-6-ylmethanol)
- 2097992-29-3(3-(3-(Hydroxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid)
- 14317-41-0(N-(1-phenylethyl)guanidine hydrochloride)
- 1502151-32-7(3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid)
- 894050-86-3(2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide)
- 1172507-41-3(N-{5-(5-chlorothiophen-2-yl)methyl-1,3,4-oxadiazol-2-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide)
- 1780281-73-3(Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate)
- 893339-71-4(N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide)
- 1361491-57-7(3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl)
- 1550877-81-0(1-(2,6-Difluorophenyl)ethane-1,2-diol)




